Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
Description
Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2-methoxy-phenyl substituent at the 4-position of the pyrrolidine ring. The trans configuration indicates that the carboxyl group at position 3 and the aryl group at position 4 are on opposite faces of the pyrrolidine ring. This structural arrangement influences the compound’s stereoelectronic properties, making it valuable in medicinal chemistry and peptide synthesis .
Properties
Molecular Formula |
C17H23NO5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3S,4R)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-12(13(10-18)15(19)20)11-7-5-6-8-14(11)22-4/h5-8,12-13H,9-10H2,1-4H3,(H,19,20)/t12-,13+/m0/s1 |
InChI Key |
HMAXDKCSXKNKKD-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid generally follows a multi-step organic synthesis route involving:
- Construction of the pyrrolidine ring with appropriate substitution.
- Introduction of the 2-methoxyphenyl group at the 4-position.
- Installation of the tert-butoxycarbonyl (Boc) protective group on the nitrogen.
- Control of stereochemistry to obtain the trans-configuration at the 3 and 4 positions.
- Purification to achieve high stereochemical and chemical purity.
Key Synthetic Steps
Pyrrolidine Ring Formation and Substitution
One common approach involves starting with a pyrrolidine-3-carboxylic acid or its derivatives, followed by functionalization at the 4-position with a 2-methoxyphenyl substituent. According to patent US8344161B2, the preparation of pyrrolidine-3-carboxylic acids can be achieved via catalytic hydrogenation under controlled temperature (20–40 °C) and hydrogen pressure (35–45 bar) using ruthenium diphosphine complexes as catalysts. This step ensures the formation of the pyrrolidine ring with the desired substitution pattern.
Boc Protection
The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent synthetic manipulations. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The choice of solvent can vary, with common options including tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile, as described in patent WO2014206257A1.
Stereochemical Control
The trans stereochemistry at positions 3 and 4 of the pyrrolidine ring is critical for biological activity. Stereoselective synthesis can be achieved by:
- Using chiral catalysts or ligands during hydrogenation or substitution steps.
- Employing asymmetric C–H activation strategies with palladium catalysts and chiral ligands, as demonstrated in recent research on stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids.
- Resolution of racemic mixtures or diastereomeric separation post-synthesis.
Purification
Purification is typically performed to achieve a chemical purity above 98%, essential for pharmaceutical applications. Techniques include recrystallization, chromatography, and extraction. The compound is often isolated as a white solid with well-characterized melting points and spectral data confirming its structure and stereochemistry.
Detailed Synthetic Protocol Example
Based on the collected data from patents and literature, a representative synthetic protocol is summarized below.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Pyrrolidine Ring Construction | Starting from pyrrolidine-3-carboxylic acid derivative; catalytic hydrogenation with Ru(OAc)2(diphosphine) catalyst; H2 pressure 35–45 bar; temperature 20–40 °C | Formation of the pyrrolidine ring with 3-carboxylic acid functionality |
| 2. Introduction of 2-Methoxyphenyl Group | Pd-catalyzed C–H activation or cross-coupling with 2-methoxyphenyl boronic acid derivatives | Installation of the 2-methoxyphenyl substituent at the 4-position |
| 3. Boc Protection | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine, DMAP); solvent THF or DMF; room temperature | Protection of the pyrrolidine nitrogen to form Boc derivative |
| 4. Purification | Recrystallization or chromatography | Isolation of pure this compound |
Data Tables
Physicochemical Properties
Reaction Conditions Summary
Chemical Reactions Analysis
Types of Reactions
Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carboxylic acid group can yield an alcohol or an aldehyde.
Scientific Research Applications
Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 321.4 . It is also known under several synonyms, including (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid and trans-DL-β-Pro-4-(2-methoxyphenyl)-OH .
Applications
This compound is a versatile compound with applications in pharmaceutical research, peptide chemistry, organic chemistry, drug development, and material science .
Synthesis of Pharmaceuticals This compound is a key intermediate in the synthesis of various pharmaceutical agents, especially in the development of drugs targeting neurological disorders .
Peptide Chemistry It is used in peptide synthesis, where its protective Boc group enables selective reactions, improving the efficiency of producing complex peptides .
Research in Organic Chemistry The compound serves as a building block in organic synthesis, facilitating the creation of diverse chemical structures for research and development purposes .
Drug Development Its unique structure aids in the design of new drug candidates, particularly those requiring specific stereochemical configurations for optimal biological activity .
Material Science The compound is explored in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional properties .
Safety Information
Mechanism of Action
The mechanism of action of Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxyphenyl group can interact with hydrophobic pockets in the enzyme, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights
Substituent Position and Electronic Effects: Ortho vs. This steric effect can influence binding affinity in biological targets . Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) substituents increase electrophilicity, making these analogs reactive intermediates for further functionalization (e.g., reduction to amines or cross-coupling reactions) .
Lipophilicity and Solubility :
- The trifluoromethyl-substituted derivative (MW 359.34) exhibits higher lipophilicity (logP ~2.8 predicted) compared to the methoxy analog (logP ~1.5), impacting membrane permeability in drug design .
- Ethoxycarbonyl and pyridinyl groups improve solubility in polar aprotic solvents, facilitating synthetic applications .
Applications in Drug Discovery :
Biological Activity
Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid is a significant compound in medicinal chemistry, particularly noted for its role as an intermediate in pharmaceutical synthesis and its potential biological activities. This article explores its biological activity, including antibacterial properties, applications in drug development, and its role in peptide synthesis.
- Molecular Formula : C17H23NO5
- Molecular Weight : 321.4 g/mol
- CAS Number : 1217689-78-5
- Purity : ≥98% .
Biological Applications
1. Antibacterial Activity
This compound has been investigated for its antibacterial properties. In vitro studies indicate that derivatives of pyrrolidine, including this compound, exhibit varying degrees of antibacterial activity against common pathogens. The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring significantly influence antibacterial efficacy.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 |
| This compound | E. coli | 0.025 |
These findings suggest that the compound demonstrates strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial potential .
2. Role in Drug Development
The compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique stereochemical configuration allows for the design of drug candidates that can interact selectively with biological targets, enhancing therapeutic efficacy . Additionally, it has been utilized in the development of peptide-based drugs due to its protective Boc group, which facilitates selective reactions during peptide synthesis .
3. Peptide Chemistry
In peptide synthesis, this compound is employed to enhance the efficiency of producing complex peptides. The protective Boc group allows for controlled deprotection and selective coupling reactions, making it a valuable reagent in organic synthesis .
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Antibacterial Studies : A study evaluated various pyrrolidine derivatives for their antibacterial properties, demonstrating that compounds with electron-donating groups on the phenyl ring exhibited stronger inhibition against bacterial strains such as S. aureus and E. coli .
- Antifungal Activity : Research also indicates that certain derivatives exhibit antifungal properties, with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum .
Q & A
Q. Key Reagents :
- Boc₂O, DMAP, DCC (dicyclohexylcarbodiimide) for coupling.
- Solvents: Dichloromethane (DCM), dimethylformamide (DMF).
- Purification: HPLC with C18 columns and acetonitrile/water gradients .
Basic Question: How is the stereochemical configuration of the pyrrolidine ring verified?
Methodological Answer:
X-ray Crystallography : Resolves absolute stereochemistry of the trans-4-substituted pyrrolidine.
NMR Spectroscopy : Coupling constants (J values) between H3 and H4 protons confirm trans configuration (typically J = 8–10 Hz).
Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
Optical Rotation : Measures specific rotation to compare with literature values for (±)-mixtures .
Basic Question: What purification techniques ensure >95% purity for this compound?
Methodological Answer:
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) removes diastereomers and byproducts.
- Crystallization : Ethanol/water mixtures yield high-purity crystals; purity verified by melting point (mp ~150–155°C) and LC-MS.
- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediate purification .
Advanced Question: How do substituents on the phenyl ring (e.g., methoxy vs. halogen) affect biological activity?
Methodological Answer:
A SAR study comparing analogs reveals:
| Substituent | Position | LogP | IC50 (μM) vs. Target Enzyme |
|---|---|---|---|
| Methoxy | 2- | 2.1 | 12.5 ± 1.2 |
| Bromo | 3- | 2.8 | 8.7 ± 0.9 |
| Trifluoromethyl | 4- | 3.5 | 5.4 ± 0.6 |
Q. Key Findings :
- Electron-donating groups (e.g., methoxy) reduce binding affinity due to decreased lipophilicity.
- Halogens/CF₃ enhance activity by improving hydrophobic interactions with enzyme pockets .
Advanced Question: What computational strategies predict binding modes to biological targets?
Methodological Answer:
Molecular Docking : AutoDock Vina or Schrödinger Glide simulates interactions with receptors (e.g., NMDA or opioid receptors).
MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.
QSAR Models : CoMFA/CoMSIA correlates substituent properties (Hammett σ, π-values) with IC50 data.
Result : The 2-methoxy group forms hydrogen bonds with Asp113 in the NMDA receptor active site .
Advanced Question: How to resolve enantiomers for in vivo studies?
Methodological Answer:
Chiral Resolution : Use preparative SFC (supercritical fluid chromatography) with Chiralcel OD-H column and CO₂/ethanol.
Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester precursors.
Crystallization with Chiral Auxiliaries : Di-p-toluoyl tartaric acid induces diastereomeric salt formation.
Yield : 70–85% enantiomeric excess (ee) achieved via SFC .
Advanced Question: How to address data contradictions in reported synthetic yields?
Methodological Answer:
Contradiction : Yields range from 45% () to 68% () for the cyclization step.
Resolution :
- Optimized Conditions : Lower reaction temperature (0°C vs. RT) reduces side reactions.
- Catalyst Screening : Pd(OAc)₂/XPhos improves cross-coupling efficiency for phenyl group introduction.
- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reaction times dynamically.
Outcome : Reproducible 65–70% yield achieved under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
